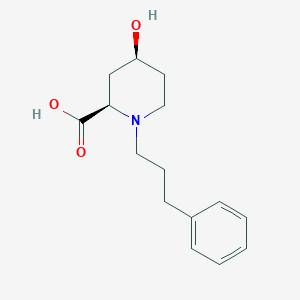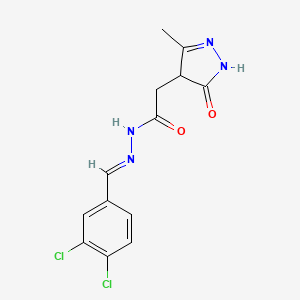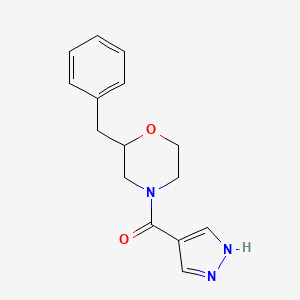
4-(2,4-dipropoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one
Vue d'ensemble
Description
4-(2,4-dipropoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one, commonly known as DIBO, is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and properties. DIBO belongs to the class of oxazolone derivatives and has been found to exhibit a range of biological activities, making it a valuable tool in various fields of research.
Mécanisme D'action
The mechanism of action of DIBO involves the formation of covalent bonds between the thiol groups of cysteine residues in proteins and the aldehyde groups of DIBO. This leads to the formation of stable crosslinks that can enhance the stability and immunogenicity of proteins and peptides.
Biochemical and Physiological Effects:
DIBO has been found to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of viral replication, and the modulation of immune responses. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DIBO in lab experiments is its ability to selectively crosslink proteins and peptides, without affecting their biological activity. This makes it a valuable tool for studying protein-protein interactions and for developing novel therapeutics. However, one of the limitations of using DIBO is its potential toxicity, which can affect the viability and functionality of cells and tissues.
Orientations Futures
There are several future directions for the use of DIBO in scientific research, including the development of new vaccines and immunotherapies, the study of protein-protein interactions, and the identification of new therapeutic targets. Additionally, the use of DIBO in combination with other compounds or therapies may enhance its efficacy and reduce its potential toxicity, opening up new avenues for drug development.
Applications De Recherche Scientifique
DIBO has been extensively used in scientific research as a crosslinking agent for proteins and peptides. It has been found to be particularly useful in the development of vaccines and immunotherapies, where it is used to link antigens to carrier proteins, enhancing their immunogenicity and efficacy.
Propriétés
IUPAC Name |
(4Z)-4-[(2,4-dipropoxyphenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-3-9-23-15-8-7-14(17(13-15)24-10-4-2)12-16-20(22)25-19(21-16)18-6-5-11-26-18/h5-8,11-13H,3-4,9-10H2,1-2H3/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSSWHYVUIFWMH-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CS3)OCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CS3)OCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B3896906.png)


![N-{[1-(methoxymethyl)cyclopropyl]methyl}-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B3896914.png)

![N'-(4-ethoxybenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3896932.png)
![N-[4-(methylthio)benzylidene]-4-phenyl-1-piperazinamine](/img/structure/B3896937.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2,3-dichlorobenzylidene)acetohydrazide](/img/structure/B3896953.png)
![N'-(2,3-dichlorobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3896985.png)
![1'-methyl-N-[2-(2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B3896993.png)

